molecular formula C17H21N3O2 B7721009 N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B7721009
M. Wt: 299.37 g/mol
InChI Key: GVPUYMXGPWJBGX-UHFFFAOYSA-N
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Description

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenyl and cyclohexanecarboxamide groups. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit carbonic anhydrase isoforms, which are involved in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with the phenyl and cyclohexanecarboxamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-15-19-17(22-20-15)13-9-6-10-14(11-13)18-16(21)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPUYMXGPWJBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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